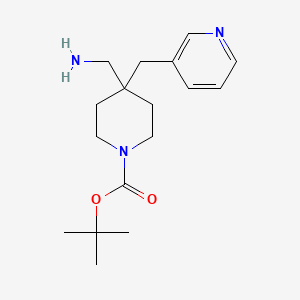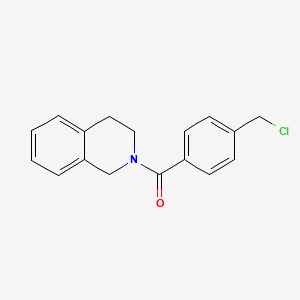
(4-(Chloromethyl)phenyl)(3,4-dihydroisoquinolin-2(1h)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(4-(Chloromethyl)phenyl)(3,4-dihydroisoquinolin-2(1h)-yl)methanone" is a complex organic molecule that is not directly described in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical behavior and properties that might be expected from similar structures. For instance, the first paper discusses a compound named 1-(2-chloro-4-phenylquinolin-3-yl)ethanone (CPQE), which shares a chlorinated aromatic component and a ketone functionality, suggesting potential similarities in reactivity and molecular interactions . The second paper examines (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone, another chlorinated aromatic ketone, which could offer insights into the physical properties and molecular structure, such as crystal packing and hydrogen bonding, that might be relevant to the compound .
Synthesis Analysis
The synthesis of related compounds involves chlorination reactions and the formation of ketone functionalities. In the first paper, CPQE was synthesized by chlorinating 3-acetyl-4-phenylquinolin-2(1H)-one using POCl3 as a reagent . This suggests that a similar approach could be used for the synthesis of "(4-(Chloromethyl)phenyl)(3,4-dihydroisoquinolin-2(1h)-yl)methanone", potentially involving a chloromethyl group introduction and the formation of a ketone group.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single crystal X-ray diffraction, FTIR, and NMR spectral analysis . These studies reveal the arrangement of atoms within the crystal lattice and the presence of specific functional groups. For example, the second paper reports that the compound crystallizes in the orthorhombic crystal system and exhibits an intramolecular hydrogen bond . Such information is valuable for predicting the molecular structure of "(4-(Chloromethyl)phenyl)(3,4-dihydroisoquinolin-2(1h)-yl)methanone".
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored using computational methods such as Density Functional Theory (DFT). The first paper provides insights into the electronic properties and potential reactivity through Mulliken population analysis, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis . These studies can inform the understanding of how "(4-(Chloromethyl)phenyl)(3,4-dihydroisoquinolin-2(1h)-yl)methanone" might behave in various chemical reactions, particularly those involving electrophilic aromatic substitution or nucleophilic addition to the ketone.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "(4-(Chloromethyl)phenyl)(3,4-dihydroisoquinolin-2(1h)-yl)methanone" have been studied using spectroscopic and crystallographic methods. The second paper's findings on crystal packing and hydrogen bonding can provide a basis for understanding the solubility, melting point, and other physical properties . Additionally, the computational studies in the first paper offer predictions on global chemical reactivity descriptors and thermodynamic properties, which are crucial for understanding the stability and reactivity of the compound .
Aplicaciones Científicas De Investigación
Antimalarial Activity
One of the significant applications of related compounds involves their antimalarial properties. Lutz and Sanders (1976) synthesized compounds with structures similar to "(4-(Chloromethyl)phenyl)(3,4-dihydroisoquinolin-2(1h)-yl)methanone," demonstrating curative effects against P. berghei in mice. The study indicates the potential of such compounds in developing new antimalarial medications (Lutz & Sanders, 1976).
Natural Compound Isolation
Pudjiastuti et al. (2010) isolated a new benzylisoquinoline alkaloid from Beilschmiedia brevipes, showcasing the diversity and potential of naturally occurring isoquinoline derivatives in contributing to the pharmacopeia. This research highlights the importance of exploring natural sources for bioactive compounds with similar structures (Pudjiastuti et al., 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 3,4-dihydroisoquinolin-2(1h)-ylsulfonyl derivatives, have been found to inhibit the aldo-keto reductase akr1c3 , which plays a crucial role in both breast and prostate cancer .
Mode of Action
It is suggested that similar compounds might disrupt the biological membrane systems of their targets .
Biochemical Pathways
Related compounds have been shown to inhibit the aldo-keto reductase akr1c3 , which is involved in steroid metabolism and prostaglandin biosynthesis.
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they might have good cellular potency .
Result of Action
Related compounds have shown potent antifungal activity, suggesting that this compound might also have potential as an antifungal agent .
Action Environment
The synthesis of similar compounds has been achieved under various conditions , suggesting that the compound might be stable under a range of environmental conditions.
Propiedades
IUPAC Name |
[4-(chloromethyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-11-13-5-7-15(8-6-13)17(20)19-10-9-14-3-1-2-4-16(14)12-19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWOSHROZZKONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Chloromethyl)phenyl)(3,4-dihydroisoquinolin-2(1h)-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

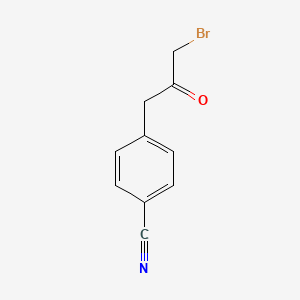
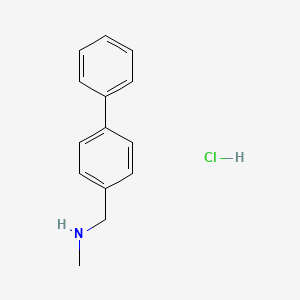

![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2518814.png)
![8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B2518816.png)

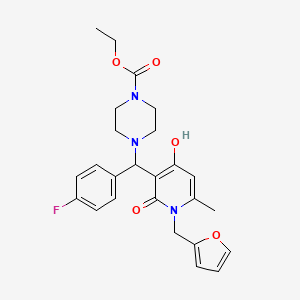
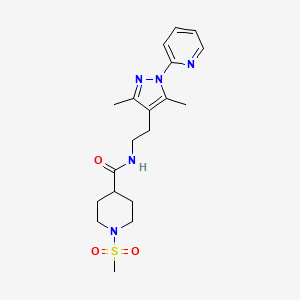
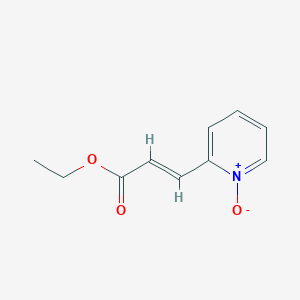

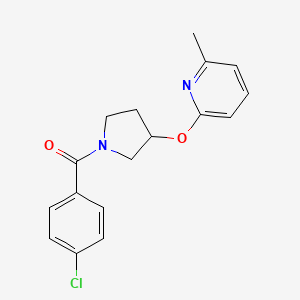
![[3-(Aminomethyl)oxolan-3-yl]methanol](/img/structure/B2518826.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2518827.png)
